Erdosteine Ethyl Ester

概要

説明

Erdosteine Ethyl Ester, also known as ethyl (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfanyl)acetate, is a derivative of Erdosteine . Erdosteine is a mucolytic drug with antioxidant activity . The ethyl ester form of Erdosteine is produced during the refining process of Erdosteine bulk drug when using ethanol as a refining solvent .

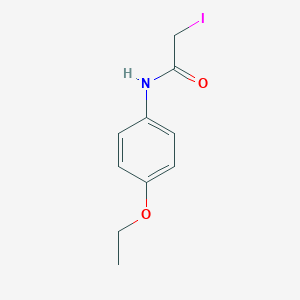

Synthesis Analysis

Erdosteine is synthesized from 3-bromoacetamido-2-oxo-tetrahydrothiophene and ethyl thioglycolate . During the synthesis process of Erdosteine, Erdosteine is purified with ethanol. The carboxyl group of Erdosteine can be ethylated in ethanol to produce Erdosteine Ethyl Ester .

Molecular Structure Analysis

The molecular formula of Erdosteine Ethyl Ester is C10H15NO4S2 and its molecular weight is 277.36 . The IUPAC name for Erdosteine Ethyl Ester is ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate .

Chemical Reactions Analysis

Erdosteine Ethyl Ester is a new impurity that is confirmed to be produced in the refining process of Erdosteine bulk drug when using ethanol as a refining solvent . Another impurity was confirmed as (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfinyl acetic acid, which is an Erdosteine oxide .

Physical And Chemical Properties Analysis

The molecular formula of Erdosteine Ethyl Ester is C10H15NO4S2 and its molecular weight is 277.36 . The accurate mass is 277.0442 .

科学的研究の応用

Pharmaceutical Impurity Analysis

Erdosteine Ethyl Ester has been identified as an impurity formed during the synthesis of Erdosteine, a mucolytic drug . Its identification and quantification are crucial for quality control in pharmaceutical manufacturing. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and isolate this impurity. Ensuring the purity of pharmaceuticals is vital for patient safety and treatment efficacy.

Antioxidant Research

In the field of medicine, Erdosteine Ethyl Ester is a derivative of Erdosteine, which exhibits antioxidant properties . It’s an area of interest for researchers studying oxidative stress-related diseases. The potential of Erdosteine Ethyl Ester to act as an antioxidant makes it a subject of study for its efficacy in reducing oxidative damage in biological tissues.

Environmental Science

Research into the environmental impact of pharmaceuticals often includes studying their degradation products. Erdosteine Ethyl Ester, as a byproduct of Erdosteine, could be examined for its environmental fate and effects . Understanding its behavior in water, soil, and air can inform treatment methods for pharmaceutical waste and its ecological implications.

Industrial Processes

In industrial processes, esters like Erdosteine Ethyl Ester are often involved in the synthesis of various chemicals . They can serve as intermediates in the production of other compounds or as solvents in reactions. The efficiency and green chemistry aspects of these processes are of particular interest, aiming to reduce environmental impact.

Biotechnology Research

Erdosteine Ethyl Ester’s role in biotechnology research is linked to its parent compound’s mucolytic and antioxidant activities . Biotechnological applications may explore the use of microorganisms or enzymes to synthesize or modify such esters, potentially leading to more sustainable production methods or novel therapeutic agents.

Analytical Chemistry

In analytical chemistry, Erdosteine Ethyl Ester can be used as a standard or reference compound in the development of new analytical methods . Its precise detection and quantification are essential for the accurate analysis of Erdosteine in pharmaceutical formulations, ensuring the correct dosage and drug efficacy.

作用機序

Target of Action

Erdosteine Ethyl Ester is a derivative of Erdosteine, a mucolytic drug . The primary targets of Erdosteine are the mucus-producing cells in the respiratory tract . It acts on these cells to control mucus production and viscosity, thereby improving expectoration .

Mode of Action

Erdosteine Ethyl Ester, like Erdosteine, is a prodrug that undergoes hepatic first-pass metabolism to produce active metabolites . These metabolites possess mucolytic activity and free radical scavenging activity . They interact with their targets, the mucus-producing cells, to control the production and viscosity of mucus . Additionally, they combat the effects of free radicals, particularly those resulting from cigarette smoke .

Biochemical Pathways

Erdosteine Ethyl Ester affects the biochemical pathways involved in mucus production and oxidative stress . Its active metabolites regulate the production of reactive oxygen species, thereby reducing oxidative stress . This regulation of oxidative stress pathways can prevent or reduce lung tissue damage .

Pharmacokinetics

Erdosteine Ethyl Ester’s pharmacokinetic properties are similar to those of Erdosteine . After oral administration, Erdosteine undergoes hepatic first-pass metabolism to produce three active metabolites . These metabolites exhibit mucolytic and free radical scavenging activity . The drug has been shown to be safe and well-tolerated in clinical trials .

Result of Action

The action of Erdosteine Ethyl Ester results in improved mucus clearance and reduced oxidative stress . It reduces cough frequency and severity, and sputum viscosity more quickly and effectively than placebo . It also reduces the adhesivity of sputum more effectively than other mucolytic agents .

Action Environment

The action of Erdosteine Ethyl Ester can be influenced by environmental factors. For instance, the presence of ethanol in the refining process of Erdosteine bulk drug can lead to the production of Erdosteine Ethyl Ester .

Safety and Hazards

Erdosteine, the parent compound of Erdosteine Ethyl Ester, is classified as having acute toxicity, oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

特性

IUPAC Name |

ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDBCZANDKRAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erdosteine Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Erdosteine Ethyl Ester and how is it formed?

A1: Erdosteine Ethyl Ester (ethyl ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl) acetate) is a newly identified impurity found in Erdosteine bulk drug. The research indicates that it forms during the purification process of Erdosteine when ethanol is used as the refining solvent. []

Q2: Why is the presence of Erdosteine Ethyl Ester significant in Erdosteine bulk drug?

A2: As an impurity, Erdosteine Ethyl Ester impacts the purity of the final drug product. While its specific pharmacological effects are not addressed in this research, its presence highlights the importance of controlling manufacturing processes to ensure the quality and purity of pharmaceutical products. []

Q3: Does the research suggest ways to prevent the formation of Erdosteine Ethyl Ester?

A3: Yes, the research specifically recommends avoiding the use of ethanol during the purification of Erdosteine bulk drug. This change in the refining process is proposed to minimize or eliminate the formation of Erdosteine Ethyl Ester and improve the purity of the final drug substance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)